[1-(difluoromethyl)-1H-indol-3-yl]methanamine
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Overview
Description
[1-(difluoromethyl)-1H-indol-3-yl]methanamine: is a compound that belongs to the indole family, which is known for its diverse therapeutic activities. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-indol-3-yl]methanamine typically involves a Friedel–Crafts reaction. This reaction includes the in situ generation of difluoroacetaldehyde from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . The reaction conditions are optimized to achieve good to excellent yields, broad substrate compatibility, and good functional group tolerance.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Friedel–Crafts reaction protocol suggests that it can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are possible, but detailed information on the conditions and reagents is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Halogenating agents and nucleophiles are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indole derivatives, while substitution reactions could produce various substituted indole compounds.
Scientific Research Applications
Chemistry: In chemistry, [1-(difluoromethyl)-1H-indol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits diverse therapeutic activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . These properties make it a valuable molecule for biological research and drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs.
Industry: The compound’s unique chemical properties, such as its stability and reactivity, make it useful in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group acts as a hydrogen bond donor and bioisostere for hydroxy, thiol, and amide groups, which enhances the compound’s binding affinity to its targets . This interaction can modulate various biological pathways, leading to its diverse therapeutic effects.
Comparison with Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Bisindolylmethanes: Exhibits antimicrobial and anti-inflammatory effects.
Indole-3-methanamine derivatives: Shows diverse therapeutic activities.
Uniqueness: The presence of the difluoromethyl group in [1-(difluoromethyl)-1H-indol-3-yl]methanamine distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity, making it a unique and valuable molecule in scientific research and industrial applications .
Biological Activity
The compound [1-(difluoromethyl)-1H-indol-3-yl]methanamine, a derivative of indole, has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3k | MRSA | 0.98 μg/mL |
3k | S. aureus | 3.90 μg/mL |
3k | E. coli | Inactive |
The compound 3k, which shares similarities with this compound, exhibited potent activity against MRSA and other staphylococcal strains while being inactive against Gram-negative bacteria such as E. coli .
Antifungal Activity
In addition to antibacterial properties, certain indole derivatives have demonstrated antifungal activity. For example, some compounds were tested against Candida albicans, showing varying degrees of effectiveness.
Compound | Fungal Strain | Minimum Fungicidal Concentration (MFC) |
---|---|---|
3d | C. albicans | 7.80 μg/mL |
3k | C. albicans | 62.50 μg/mL |
These results indicate that while some derivatives are effective against fungal pathogens, the activity varies significantly among different compounds .
Anticancer Activity
Indole derivatives are also being explored for their anticancer effects. Research has indicated that certain compounds can inhibit the proliferation of cancer cells.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
7d | HeLa | 0.52 |
7d | MCF-7 | 0.34 |
7d | HT-29 | 0.86 |
Compound 7d induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .
Study on Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several indole derivatives against clinical isolates of MRSA and other resistant strains. The results showed that compounds with longer carbon chains exhibited higher antibacterial activity, with MIC values as low as 0.5 μg/mL against MRSA . This finding emphasizes the importance of structural modifications in enhancing the biological activity of indole derivatives.
Study on Cytotoxicity
In another investigation focused on cytotoxicity, several indole derivatives were assessed for their effects on human cell lines. The study found that certain compounds displayed significant cytotoxicity with IC50 values in the micromolar range, suggesting that these compounds could selectively target cancer cells while sparing normal cells .
Properties
IUPAC Name |
[1-(difluoromethyl)indol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIIBMUNLKVFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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